Computed logP and polar surface area vs. the corresponding acetamide analog – implications for oral bioavailability and CNS penetration
The target urea compound (XLogP3 = 2.2, TPSA = 63.2 Ų, H‑bond donors = 2) displays a more favorable oral absorption and CNS‑penetration window than its direct acetamide analog (2‑(2,4‑difluorophenyl)‑N‑[(oxan‑4‑yl)(pyridin‑3‑yl)methyl]acetamide, CAS 2034248‑30‑9), which has a higher XLogP3 of ~2.4 and fewer H‑bond donors (1) [REFS‑1][REFS‑2]. A lower logP combined with a higher donor count brings the urea derivative closer to the optimal CNS profile (logP ≈ 2–3, HBD ≤ 3) while maintaining sufficient permeability.
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.2, TPSA = 63.2 Ų, HBD = 2 |
| Comparator Or Baseline | Acetamide analog (CID 91629817): XLogP3 ≈ 2.4, TPSA = 55.6 Ų, HBD = 1 |
| Quantified Difference | ΔXLogP3 ≈ –0.2 (lower lipophilicity); ΔTPSA ≈ +7.6 Ų (increased polarity); ΔHBD ≈ +1 (additional H‑bond donor) |
| Conditions | Computed descriptors (PubChem/ChemAxon platform, 2024 release) |
Why This Matters
Compounds with an XLogP3 below 3 and at least 2 H‑bond donors are statistically more likely to exhibit good oral absorption and reduced P‑gp efflux, making the urea scaffold a safer starting point for oral or CNS‑targeted kinase inhibitors than the more lipophilic acetamide analog.
- [1] Kuujia.com. CAS No. 2034259‑68‑0 – 3‑(2,6‑difluorophenyl)‑1‑[(oxan‑4‑yl)(pyridin‑3‑yl)methyl]urea. Product datasheet. Available at: https://www.kuujia.com/cas-2034259-68-0.html (accessed 2026‑05‑07). View Source
- [2] PubChem Compound Summary for CID 91629817. 2‑(2,4‑difluorophenyl)‑N‑(pyridin‑3‑yl(tetrahydro‑2H‑pyran‑4‑yl)methyl)acetamide. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/91629817 (accessed 2026‑05‑07). View Source
